Cas no 877060-48-5 (Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate)

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate structure
877060-48-5 structure
Product Name:Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
CAS-Nr.:877060-48-5
MF:C12H13IN2O2
MW:344.148295164108
MDL:MFCD08234845
CID:710038
PubChem ID:57355055
Update Time:2025-11-02

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
    • 1-Boc-3-iodo-5-azaindole
    • 1H-Pyrrolo[3,2-c]pyridine-1-carboxylicacid, 3-iodo-, 1,1-dimethylethyl ester
    • 3-IODO-PYRROLO[3,2-C]PYRIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • tert-butyl 3-iodopyrrolo[3,2-c]pyridine-1-carboxylate
    • AK146024
    • FCH2714443
    • PB10522
    • AM804468
    • AX8152843
    • tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carb
    • 1,1-Dimethylethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (ACI)
    • 3-Iodopyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester
    • CS-0037775
    • DS-8441
    • CKB06048
    • 877060-48-5
    • MFCD08234845
    • DA-01748
    • SCHEMBL1587770
    • tert-Butyl3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
    • DTXSID50722866
    • AKOS022186441
    • Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
    • MDL: MFCD08234845
    • Inchi: 1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3
    • InChI-Schlüssel: ZCUUSJHYRNBFJY-UHFFFAOYSA-N
    • Lächelt: O=C(N1C2C(=CN=CC=2)C(I)=C1)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 344.00218g/mol
  • Monoisotopenmasse: 344.00218g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 303
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.9
  • Topologische Polaroberfläche: 44.1

Experimentelle Eigenschaften

  • Siedepunkt: 409.2°C at 760 mmHg

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate Sicherheitsinformationen

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM108848-5g
tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
877060-48-5 95%+
5g
$52 2021-08-06
Chemenu
CM108848-10g
tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
877060-48-5 95%+
10g
$110 2021-08-06
Chemenu
CM108848-25g
tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
877060-48-5 95%+
25g
$211 2021-08-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T25770-25g
tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
877060-48-5 95%
25g
¥3687.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T25770-1g
tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
877060-48-5 95%
1g
¥291.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T25770-5g
tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
877060-48-5 95%
5g
¥970.0 2023-09-06
Matrix Scientific
112190-1g
1-Boc-3-iodo-5-azaindole
877060-48-5
1g
$375.00 2023-09-09
Matrix Scientific
112190-5g
1-Boc-3-iodo-5-azaindole
877060-48-5
5g
$1006.00 2023-09-09
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB08362-25g
tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
877060-48-5 95%
25g
$850 2023-09-07
TRC
B104155-250mg
1-Boc-3-iodo-5-azaindole
877060-48-5
250mg
$ 315.00 2022-06-07

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt; 30 min, rt
Referenz
Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling-TMS-deprotection-CuAAC sequence
Merkul, Eugen; et al, Organic & Biomolecular Chemistry, 2011, 9(14), 5129-5136

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide ;  rt; 45 min, rt
1.2 Reagents: Ammonium hydroxide ,  Sodium pyrosulfite Solvents: Water ;  cooled
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt; 30 min, rt
Referenz
Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling-TMS-deprotection-CuAAC sequence
Merkul, Eugen; et al, Organic & Biomolecular Chemistry, 2011, 9(14), 5129-5136

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Iodine Solvents: Dimethylformamide ;  15 min, rt
1.3 Reagents: Ammonium hydroxide ,  Sodium thiosulfate Solvents: Water ;  rt
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  16 h, rt
Referenz
Versatile and convenient methods for the synthesis of C-2 and C-3 functionalized 5-azaindoles
Lefoix, Myriam; et al, Synthesis, 2005, (20), 3581-3588

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water
2.1 Solvents: Dimethylformamide
3.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
4.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
5.1 Solvents: Tetrahydrofuran
Referenz
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  16 h, rt
Referenz
Versatile and convenient methods for the synthesis of C-2 and C-3 functionalized 5-azaindoles
Lefoix, Myriam; et al, Synthesis, 2005, (20), 3581-3588

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
2.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
3.1 Solvents: Tetrahydrofuran
Referenz
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
2.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
3.1 Solvents: Tetrahydrofuran
Referenz
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Dimethylformamide
2.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
3.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
4.1 Solvents: Tetrahydrofuran
Referenz
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrogen Solvents: Ethanol ,  Water
3.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide
4.1 Solvents: Tetrahydrofuran
Referenz
Synthesis of 5-azaindolocarbazoles. Evaluation of their antitumor activity
Lefoix, Myriam, 2005, , ,

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate Raw materials

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate Preparation Products

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:877060-48-5)Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
Bestellnummer:A862459
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:35
Preis ($):158.0
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Amadis Chemical Company Limited
(CAS:877060-48-5)Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
A862459
Reinheit:99%
Menge:25g
Preis ($):158.0
Email